molecular formula C18H29N5O2 B11008037 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11008037
M. Wt: 347.5 g/mol
InChI Key: WKUDXOUBTNKYPO-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with dimethyl groups, a piperidine ring, and a morpholine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with morpholine under basic conditions.

    Final Coupling: The final step involves coupling the dimethylpyrimidine derivative with the morpholine-substituted piperidine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce any carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine or piperidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural features.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is unique due to the combination of its pyrimidine, piperidine, and morpholine moieties. This structural combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and its versatility in chemical reactions.

Biological Activity

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide, a synthetic organic compound, has garnered attention for its potential biological activities. This molecule features a piperidine ring with a carboxamide group, a morpholine moiety, and a pyrimidine ring, which may contribute to its pharmacological properties. This article reviews its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H29N5O2C_{18}H_{29}N_{5}O_{2} with a molecular weight of 347.5 g/mol. The structural characteristics include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine ring : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Morpholine moiety : A six-membered heterocyclic compound containing one oxygen and one nitrogen atom.
PropertyValue
Molecular FormulaC18H29N5O2
Molecular Weight347.5 g/mol
CAS Number1401564-94-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Preparation of the pyrimidine ring.
  • Introduction of dimethyl groups.
  • Attachment of the morpholine ring via an ethoxy linker.
  • Introduction of the piperidine carboxamide moiety.

Common reagents include dimethyl sulfate and piperidine under conditions such as reflux or catalytic hydrogenation .

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that related compounds possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory activities. They may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

Antiviral Activity

Research has indicated potential antiviral properties against viruses such as Ebola. Compounds in this class have been tested for their ability to inhibit viral entry and replication . For example, certain derivatives showed submicromolar activity against Ebola virus with minimal cytotoxicity in treated cells .

Case Studies

  • Ebola Virus Inhibition : In vitro studies demonstrated that specific derivatives exhibited potent anti-Ebola activity with EC50 values below 1 µM, indicating high efficacy against viral infection while maintaining low toxicity levels .
  • Cytotoxicity Assessment : A series of compounds derived from similar frameworks were tested against multiple cancer cell lines, revealing IC50 values that suggest promising anticancer potential .

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H29N5O2/c1-14-13-15(2)21-18(20-14)23-6-3-16(4-7-23)17(24)19-5-8-22-9-11-25-12-10-22/h13,16H,3-12H2,1-2H3,(H,19,24)

InChI Key

WKUDXOUBTNKYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3CCOCC3)C

Origin of Product

United States

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